Sultriecin
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Overview
Description
Sultriecin is a small molecule drug originally isolated from the bacterium Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8S and is recognized for its activity against various fungal strains and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Sultriecin involves several key steps. The process begins with the coupling of an acetylene and an acyl chloride using palladium catalysis. This is followed by a series of reductions and a ring expansion of a hydroxy-furan using a base and N-bromosuccinimide (NBS). The synthesis also includes the opening of pyrilium tetrafluoroborate with an alkyl lithium to generate the dienal, followed by dibromoolefination using carbon tetrabromide and triphenyl phosphine. The final step involves a lithium/halogen exchange and addition into the aldehyde partner .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces roseiscleroticus. The compound is then isolated and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Sultriecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Sultriecin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antifungal and antitumor properties, making it a valuable tool in biological research.
Medicine: Explored for its potential therapeutic applications in treating fungal infections and cancer.
Industry: Utilized in the development of new antifungal and anticancer drugs.
Mechanism of Action
Sultriecin exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cell growth and division. This inhibition leads to the disruption of cellular processes, resulting in the death of fungal and cancer cells. The compound’s mechanism of action involves binding to the active site of PP2A, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Phostriecin: A phosphate ester of Sultriecin with similar antifungal and antitumor properties.
Fostriecin: Another related compound with potent biological activity.
Pterocidin: A cytotoxic compound isolated from Streptomyces hygroscopicus with structural similarities to this compound .
Uniqueness of this compound
This compound is unique due to its specific inhibition of protein phosphatase 2A, which is not observed in many other similar compounds. This selective inhibition makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C23H33NaO8S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
sodium;[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |
InChI |
InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9+,13-11+,15-12+; |
InChI Key |
GAYWDMXGCWYFCK-FIEUXJLTSA-M |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Synonyms |
5,6-dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one sultriecin |
Origin of Product |
United States |
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